molecular formula C20H24Cl2N2O3 B394425 Cyclooctyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cyclooctyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B394425
M. Wt: 411.3g/mol
InChI Key: QYKCFJREEHPXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclooctyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a cyclooctyl group, a dichlorophenyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclooctyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclooctanone with 2,4-dichlorobenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with methyl acetoacetate and urea under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Cyclooctyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Cyclooctyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclooctyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

  • Cyclooctyl 4-(2,4-dichlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • 2,4-Dichlorophenyl isocyanate

Comparison: Cyclooctyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific structural features, such as the presence of a cyclooctyl group and a pyrimidine ring. This distinguishes it from similar compounds, which may have different ring structures or substituents, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C20H24Cl2N2O3

Molecular Weight

411.3g/mol

IUPAC Name

cyclooctyl 4-(2,4-dichlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C20H24Cl2N2O3/c1-12-17(19(25)27-14-7-5-3-2-4-6-8-14)18(24-20(26)23-12)15-10-9-13(21)11-16(15)22/h9-11,14,18H,2-8H2,1H3,(H2,23,24,26)

InChI Key

QYKCFJREEHPXAM-UHFFFAOYSA-N

SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC3CCCCCCC3

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC3CCCCCCC3

Origin of Product

United States

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